Cas no 35121-78-9 (5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid)
35121-78-9 structure
Product Name:5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid
CAS-Nr.:35121-78-9
MF:C20H32O5
MW:352.465086936951
MDL:MFCD00151075
CID:307438
PubChem ID:5282411
Update Time:2025-04-19
5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Epoprostenol
- 5-[7-hydroxy-8-(3-hydroxyoct-1-enyl)-4-oxabicyclo[3.3.0]oct-3-ylidene]pentanoic acid
- 6(9)-Oxy-11,15-dihydroxyprosta-5,13-dienoic acid
- PGX
- U 53217
- Vasocyclin
- Cyclo-Prostin
- Prosta-5,13-dien-1-oicacid, 6,9-epoxy-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-
- (5Z,9α,11α,13E,15S)-6,9-Epoxy-11,15-dihydroxyprosta-5,13-dien-1-oicacid
- PGl2
- PGX(prostaglandin)
- Prostaglandin l2
- ProstaglandinI
- PGI2
- Prostacyclin
- ProstaglandinI2
- ProstaglandinX
- 5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid
- EN300-21690431
- SMP2_000227
- NCGC00161285-01
- EPOPROSTENOL (MART.)
- 63859-31-4
- CHEMBL1139
- 6,9.alpha.-Epoxy-11.alpha.,15S-dihydroxyprosta-5Z,13E-dien-1-oic acid, monosodium salt
- B01AC09
- AKOS040744695
- Epoprostenolum [INN-Latin]
- U 53,217
- Prostaglandin X
- EPOPROSTENOL [MART.]
- (Z)-(3AR,4R,5R,6AS)-HEXAHYDRO-5-HYDROXY-4-((E)-(3S)-3-HYDROXY-1-OCTENYL)-2H-CYCLOPENTA(B)FURAN-delta(SUP 2,delta)-VALERATE
- CS-0017443
- (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[d]furan-2-ylidene]pentanoic acid
- NCGC00161285-02
- prostaglandin I2
- CHEBI:15552
- KB-IV-24
- Prostaglandin I(2)
- VentaProst
- DCR9Z582X0
- HY-A0126
- Epoprostenolum (INN-Latin)
- BSPBio_001496
- (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoic acid
- Prostacyclin I2
- EPOPROSTENOL [VANDF]
- (Z)-(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-((E)-(3S)-3-hydroxy-1-octenyl)-2H-cyclopenta(b)furan-delta(sup 2,delta)-valeric acid
- 35121-78-9
- GTPL1915
- Flolan
- LMFA03010087
- Epoprostanol
- epoprostenolo
- DTXSID5022988
- U-53217
- HMS1989K18
- ACT-385781A
- Q412050
- 6,9-alpha-Epoxy-11-alpha,15(S)-dihydroxyprosta-5(Z),13(E)-dien-1-oic acid
- Prosta-5,13-dien-1-oic acid, 6,9-epoxy-11,15-dihydroxy-, (5Z,9alpha,11alpha,13E,15S)-
- 5-[(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-hexahydro-2H-cyclopenta[b]furan-2-ylidene]pentanoic acid
- EPOPROSTENOL [INN]
- BRN 1690090
- IDI1_033966
- (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,E)-3-hydroxyoct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoic acid
- PROSTACYCLIN [MI]
- PROSTA-5,13-DIEN-1-OIC ACID, 6,9-EPOXY-11,15-DIHYDROXY-, (5Z,9.ALPHA.,11.ALPHA.,13E,15S)-
- Prostaglandin 12
- NS00007986
- (5Z)-5-[(3Ar,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
- U-53,217
- (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
- PG-I2
- Epoprostenolum
- EPOPROSTENOL [USAN]
- (5Z,13E,15S)-6,9alpha-epoxy-11alpha,15-dihydroxyprosta-5,13-dienoic acid
- (5Z,9alpha,11alpha,13E,15S)-11,15-dihydroxy-6,9-epoxyprosta-5,13-dien-1-oic acid
- (5Z,9alpha,11alpha,13E,15S)-6,9-epoxy-11,15-dihydroxyprosta-5,13-dien-1-oic acid
- HMS3402K18
- (Z)-(3AR,4R,5R,6AS)-HEXAHYDRO-5-HYDROXY-4-((E)-(3S)-3-HYDROXY-1-OCTENYL)-2H-CYCLOPENTA(B)FURAN-.DELTA.(SUP 2,.DELTA.)-VALERATE
- BIDD:GT0514
- UNII-DCR9Z582X0
- DTXCID602988
- SCHEMBL8041
- Epoprostenol [USAN:INN]
- (5Z,13E)-(15S)-6,9alpha-Epoxy-11alpha,15-dihydroxyprosta-5,13-dienoate
- (5z,13e)-(15s)-6,9-alpha-epoxy-11-alpha,15-dihydroxyprosta-5,13-dienoate
- NCGC00161285-03
- PGI(sub 2)
- HMS1791K18
- 6,9S-epoxy-11R,15S-dihydoxy-5Z,13E-prostadienoic acid
- EPOPROSTENOL [WHO-DD]
- BRD-K64054020-001-02-7
- DB01240
- BRD-K64054020-001-03-5
-
- MDL: MFCD00151075
- Inchi: 1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1
- InChI-Schlüssel: KAQKFAOMNZTLHT-OZUDYXHBSA-N
- Lächelt: O1/C(=C\CCCC(=O)O)/C[C@@H]2[C@@H](/C=C/[C@H](CCCCC)O)[C@@H](C[C@H]12)O
Berechnete Eigenschaften
- Genaue Masse: 374.20700
- Monoisotopenmasse: 374.207
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 10
- Komplexität: 491
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 89.8A^2
- XLogP3: 2.9
Experimentelle Eigenschaften
- Farbe/Form: Nicht verfügbar
- Dichte: 1.221
- Siedepunkt: 530.2°Cat760mmHg
- Flammpunkt: 182.1°C
- Brechungsindex: 1.611
- PSA: 89.82000
- LogP: 2.07380
- Löslichkeit: Nicht verfügbar
5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21690431-0.05g |
5-[(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-hexahydro-2H-cyclopenta[b]furan-2-ylidene]pentanoic acid |
35121-78-9 | 0.05g |
$2755.0 | 2023-09-16 |
5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid Verwandte Literatur
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Fettsäureacylgruppen Prostaglandine und verwandte Verbindungen
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Fettsäureacylgruppen Eicosanoide Prostaglandine und verwandte Verbindungen
35121-78-9 (5-(2Z,3aR,4R,5R,6aS)-5-hydroxy-4-(1E,3S)-3-hydroxyoct-1-en-1-yl-hexahydro-2H-cyclopentabfuran-2-ylidenepentanoic acid) Verwandte Produkte
- 61849-14-7(Epoprostenol sodium)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz